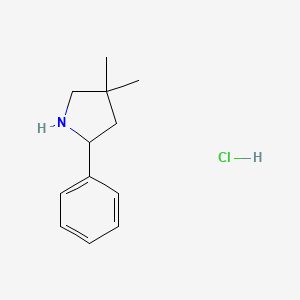

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies can provide insights into its potential properties and synthesis. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive molecules and potential use as synthons in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and chirality considerations. For instance, the enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one demonstrates the use of chirality transfer agents to obtain specific enantiomers, which could be relevant for synthesizing enantiomerically pure 4,4-dimethyl-2-phenylpyrrolidine hydrochloride . Additionally, the preparation of 4-fluoropyrrolidine derivatives through double fluorination indicates the versatility of pyrrolidine synthesis methods . The thermal elimination of sulfur dioxide to obtain 3,4-dimethylenepyrrolidines also highlights a potential synthetic route that could be adapted for the synthesis of 4,4-dimethyl-2-phenylpyrrolidine hydrochloride .

Molecular Structure Analysis

Density Functional Theory (DFT) calculations are a common tool for analyzing the molecular structure of pyrrolidine derivatives. For example, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to determine the structural parameters and spectroscopic characterization of related compounds . These computational methods could be applied to 4,4-dimethyl-2-phenylpyrrolidine hydrochloride to predict its molecular structure and electronic properties.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrrolidine ring can affect the outcome of chemical reactions, as seen in the synthesis of various 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole derivatives with antileukemic activity . The study of these reactions can provide insights into the potential reactivity of 4,4-dimethyl-2-phenylpyrrolidine hydrochloride in biological systems or as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be determined through experimental and computational methods. For example, the determination of hydroxy compounds by 4-dimethylaminopyridine-catalyzed acetylation suggests a method for analyzing the presence of hydroxy groups in pyrrolidine derivatives . Additionally, the analysis of nonlinear optical (NLO) properties and thermodynamic properties of a novel pyrrolidine derivative provides valuable information on the physical characteristics of these compounds . These methods could be applied to assess the properties of 4,4-dimethyl-2-phenylpyrrolidine hydrochloride.

Wissenschaftliche Forschungsanwendungen

Redox-Denitration Reaction

- Application: A study by Rees and Tsoi (2000) explored a new redox-denitration reaction of aromatic nitro compounds using derivatives of 4,4-Dimethyl-2-phenylpyrrolidine. This reaction involves the transformation of nitro compounds into diones, demonstrating a novel method for modifying organic molecules (Rees & Tsoi, 2000).

Enantiodivergent Synthesis

- Application: Camps et al. (2007) detailed an enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives from 4,4-Dimethyl-2-phenylpyrrolidine. This method is significant for producing chiral compounds, which are crucial in pharmaceutical synthesis (Camps et al., 2007).

Synthesis of 4-Phenylpyrrolidone Derivatives

- Application: Zhmurenko et al. (2019) synthesized new 4-phenylpyrrolidone derivatives from racetam structures, combining nootropic and anticonvulsant activities. This research highlights the potential of 4,4-Dimethyl-2-phenylpyrrolidine derivatives in developing therapeutics with specific neurological effects (Zhmurenko et al., 2019).

Enantioselective Synthesis

- Application: Another study by Camps et al. (1999) focused on the enantioselective synthesis of chiral auxiliaries derived from 4,4-Dimethyl-2-phenylpyrrolidine. Such research is crucial for the production of enantiomerically pure compounds in pharmaceuticals (Camps et al., 1999).

Eigenschaften

IUPAC Name |

4,4-dimethyl-2-phenylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-12(2)8-11(13-9-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVZSQKLWRBULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)C2=CC=CC=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-2-phenylpyrrolidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

![N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2554234.png)

![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)

![2-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2554247.png)

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)